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Clinical Trial Data Summary

International Patient

Trial Parameter Japanese Patient Study (2012) [1] [2]

Study (2013) [3]
Maximum Tolerated Dose 300 mg, twice daily (b.i.d.) 400 mg, twice daily (b.i.d.)
(MTD)
Recommended Phase 2 Not explicitly stated (MTD used for 400 mg, twice daily (b.i.d.)
Dose (RP2D) repeated administration)

| Dose-Limiting Toxicities (DLTs) | Grade 3 increased aminotransferases Grade 3 decreased appetite |
Diarrhea Hypokalemia Fatigue | | Pharmacokinetics | Rapid absorption; dose-proportional exposure up to
300 mg b.i.d. | Fast absorption (Tmax 2-3 h); half-life ~9 h | | Efficacy Observation | One partial response in

a patient with parotid cancer | Best response was stable disease in 13 patients |

Detailed Trial Protocols & Findings

To help you understand how these conclusions were reached, here is a breakdown of the trial designs and

methodologies.
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o Trial Designs & Patient Eligibility: Both studies were Phase I, open-label, dose-escalation trials in

patients with advanced solid tumors [1] [3].

o The Japanese study used a design where patients received a single dose followed by
observation, then weekly dosing for 3 weeks followed by 1 week off in a 4-week cycle [1].

o The international study initially used a 21-days-on/7-days-off schedule in early cohorts but
moved to continuous daily dosing in later cohorts [3].

o Key eligibility criteria included an ECOG performance status of 0-2 and adequate bone marrow,
hepatic, and renal function [3].

¢ Dose Escalation & MTD Determination: The MTD was identified using standard methods.

o In the Japanese trial, the dose was escalated from 50 mg once daily up to 400 mg twice dalily.
The MTD of 300 mg b.i.d. was declared after 2 of 3 patients in the 400 mg b.i.d. group
experienced DLTs [1].

o In the international trial, doses were escalated from 50 mg daily to 500 mg twice daily. The MTD
and RP2D of 400 mg b.i.d. were established as this was the highest dose level below which 2
or more patients experienced DLTs [3].

o Safety & Pharmacokinetic Assessments: The trials employed comprehensive safety evaluations.

o Safety was assessed via physical exams, vital signs, ECGs, clinical lab tests (including liver
enzymes), and monitoring of Adverse Events (AEs) graded by NCI CTCAE criteria [1] [3].

o Pharmacokinetic (PK) analysis involved collecting plasma and urine samples at
predetermined time points after dosing. Concentrations of TAK-285 and its metabolite were
determined using validated liquid chromatography tandem mass spectrometry (LC-MS/MS)
methods [1].

The following diagram illustrates the logical pathway from dose administration through to the final

determination of the Maximum Tolerated Dose, which underpins the clinical trial process.
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Key Considerations for Researchers

e Tolerability: TAK-285 was generally well-tolerated at the identified MTDs. The most common DLTs
involved gastrointestinal symptoms (diarrhea, decreased appetite), liver enzyme elevations, and
fatigue [1] [3].

¢ Brain Penetration: Preclinical and clinical data indicated that TAK-285 can cross the blood-brain
barrier. However, in the international trial, the steady-state, unbound concentration in the
cerebrospinal fluid at the 400 mg b.i.d. dose was found to be below the IC50 level needed for target
inhibition [3] [4].

¢ Mechanism of Action: TAK-285 is a potent and selective dual inhibitor of HER2 and EGFR. It binds
to the ATP-binding pocket of these kinases, preventing autophosphorylation and subsequent
activation of downstream signaling pathways like PI3K/AKT and MAPK/ERK, which are crucial for cell
proliferation and survival [1] [5] [6].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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